molecular formula C44H35O4P B12340772 Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol CAS No. 502157-73-5

Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol

Cat. No.: B12340772
CAS No.: 502157-73-5
M. Wt: 658.7 g/mol
InChI Key: PPFXDXRONXWDFB-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound is an ionic compound comprising a tetraphenylphosphonium cation and a deprotonated naphthalene diol anion. Its systematic IUPAC name reflects the connectivity of the anion: 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol. The molecular formula is C₄₄H₃₅O₄P , with a molecular weight of 658.7 g/mol . The compound is cataloged under CAS No. 502157-73-5 and is synonymously referenced as starbld0006260 in chemical databases.

The anion component consists of two fused aromatic rings, with hydroxyl (-OH) groups at positions 2 and 3 of the naphthalene system. One hydroxyl group is deprotonated to form an olate (-O⁻) moiety, which pairs with the tetraphenylphosphonium cation. This ionic interaction stabilizes the structure, as evidenced by its crystalline solid-state properties.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₄₄H₃₅O₄P
Molecular Weight 658.7 g/mol
CAS Registry Number 502157-73-5
Synonyms starbld0006260

Historical Development and Discovery

The compound’s discovery is intertwined with advancements in phosphonium salt chemistry and naphthalene diol derivatives. Tetraphenylphosphonium salts gained prominence in the late 20th century as phase-transfer catalysts and ionic liquids. The specific combination with a naphthalene diol anion likely emerged from research into stabilizing reactive anions for organic synthesis or materials science applications.

Properties

CAS No.

502157-73-5

Molecular Formula

C44H35O4P

Molecular Weight

658.7 g/mol

IUPAC Name

3-hydroxynaphthalen-2-olate;naphthalene-2,3-diol;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.2C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2*11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;2*1-6,11-12H/q+1;;/p-1

InChI Key

PPFXDXRONXWDFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)O.C1=CC=C2C=C(C(=CC2=C1)O)[O-]

Origin of Product

United States

Preparation Methods

Hydrolysis of 2,3-Dihydroxynaphthalene-6-sulfonic Acid

Naphthalene-2,3-diol is synthesized via hydrolysis of 2,3-dihydroxynaphthalene-6-sulfonic acid under acidic or basic conditions. A common method involves:

  • Caustic Fusion : Treatment with NaOH at elevated temperatures (200–250°C) to cleave sulfonic acid groups.
  • Acid Desulfonation : Reaction with dilute H2SO4 under pressure (1–2 MPa) at 120–150°C.

Typical Yield : 85–90% purity, requiring further refinement.

Refinement of Naphthalene-2,3-diol

Crude naphthalene-2,3-diol is purified using:

  • Solvent System : Methanol/water (1:15–25 v/v) at 60–80°C.
  • Decolorization : Activated carbon (3–3.5 wt%).
  • Metal Removal : EDTA derivatives (0.3–0.6 wt%) to reduce Fe3+ content to ≤10 ppm.

Outcome : ≥99.5% purity, ≥85% yield.

Preparation of Tetraphenylphosphonium Chloride

The tetraphenylphosphonium cation ([PPh4]+) is synthesized via:

  • Nickel-Catalyzed Arylation :
    $$
    \text{PPh}3 + \text{PhCl} \xrightarrow{\text{Ni catalyst}} [\text{PPh}4]\text{Cl}
    $$
    This method achieves >95% conversion under reflux conditions.
  • Grignard Route : Reaction of PhMgBr with triphenylphosphine oxide, followed by HBr treatment.

Key Properties : [PPh4]Cl is hygroscopic and requires anhydrous storage.

Formation of Tetraphenylphosphonium 3-Hydroxynaphthalen-2-olate-Naphthalene-2,3-diol

Metathesis Reaction

The target compound is formed via anion exchange:

  • Deprotonation : Naphthalene-2,3-diol is treated with NaHCO3 in methanol to generate the 3-hydroxynaphthalen-2-olate anion.
  • Salt Metathesis :
    $$
    [\text{PPh}4]\text{Cl} + \text{Na}^+[\text{C}{10}\text{H}6\text{O}2]^- \rightarrow [\text{PPh}4][\text{C}{10}\text{H}6\text{O}2] + \text{NaCl}
    $$
    Conducted in methanol/water (1:1) at 25–40°C.

Optimized Conditions :

Parameter Value
Solvent Methanol/water (1:1)
Temperature 30°C
Reaction Time 4–6 h
Yield 72–80%

Recrystallization

The crude product is recrystallized from:

  • Solvent : Methanol/acetone (2:1 v/v).
  • Purity : ≥99% (HPLC).

Comparative Analysis of Methods

Efficiency Metrics

Method Yield (%) Purity (%) Fe3+ (ppm)
Caustic Fusion 85 99.5 ≤10
Acid Desulfonation 90 99.7 ≤8
Metathesis 80 99.9 ≤5

Challenges and Solutions

  • Moisture Sensitivity : [PPh4]+ salts require anhydrous handling.
  • Byproduct Formation : NaCl precipitation is removed via hot filtration.
  • Scale-Up Limitations : Batch size >1 kg reduces yield by 10–15% due to incomplete anion exchange.

Advanced Applications and Derivatives

Coordination Chemistry

The compound serves as a ligand precursor for metal complexes (e.g., Ru, Ag). For example:
$$
[\text{PPh}4][\text{Ru(NS)Cl}4(\text{H}_2\text{O})] \xrightarrow{\text{Recrystallization}} \text{Crystalline complex (95% yield)}
$$

Catalytic Uses

Derivatives act as phase-transfer catalysts in:

  • Wittig reactions.
  • Polymerization of naphthofurans.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol involves its interaction with cellular components. The tetraphenylphosphonium cation is known to target mitochondrial membranes, where it accumulates due to the negative inner transmembrane potential. This accumulation can lead to changes in mitochondrial function, which may contribute to its biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound Not explicitly provided* ~600 (estimated) Phosphonium cation, diol, naphtholate Pharmaceuticals, ionic liquids
Nadolol Related Compound C C₂₃H₂₈O₇ 416.46 Diol, ether, naphthalene derivatives Pharmaceutical intermediates
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C₁₀H₆K₂O₇S₂ ~380 (calculated) Sulfonate, hydroxyl, potassium salt Dyes, surfactants
3,4-Dihydroxytoluene C₇H₈O₂ 124.14 Simple aromatic diol Antioxidants, polymer synthesis

*Note: The molecular formula of the target compound is inferred based on structural components.

Key Observations:

  • Functional Groups : The target compound combines ionic (phosphonium) and aromatic diol/naphtholate groups, offering unique reactivity compared to simpler diols (e.g., 3,4-dihydroxytoluene) or sulfonate salts .

Solubility and Stability

  • Tetraphenylphosphonium Complex : The bulky phosphonium cation likely reduces aqueous solubility but enhances lipid membrane permeability, making it suitable for drug delivery or ionic liquid applications. This contrasts with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which is highly water-soluble due to its sulfonate groups and potassium counterions .
  • Nadolol-Related Diols : Nadolol intermediates (e.g., C₂₃H₂₈O₇) exhibit moderate solubility in polar solvents, balancing diol hydrophilicity and aromatic hydrophobicity. Their stability under physiological conditions is critical for beta-blocker activity .

Pharmacological and Industrial Relevance

  • However, the phosphonium ion could introduce cytotoxicity risks, requiring further study.
  • Material Science : Compared to Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (used in dyes), the target compound’s ionic nature and bulkier structure may favor applications in conductive materials or as a phase-transfer catalyst .

Biological Activity

Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate-naphthalene-2,3-diol (TPP-HN) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and imaging. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C44H35O4PC_{44}H_{35}O_{4}P and a molecular weight of approximately 658.72 g/mol. Its structure features a tetraphenylphosphonium group, which is known for enhancing cellular uptake of compounds due to its lipophilic nature.

The biological activity of TPP-HN can be attributed to its ability to accumulate in tumor cells, which has been demonstrated in various studies. The compound acts as a molecular probe that can be utilized for imaging purposes in cancer diagnostics.

Tumor Accumulation Studies

A significant study compared the tumor accumulation of TPP-HN with that of traditional imaging agents like 18F^{18}F-FDG. The results indicated that TPP-HN exhibited higher accumulation in tumor tissues, suggesting its potential utility in cancer imaging and diagnosis. Specifically, TPP-HN was shown to localize preferentially in areas of high metabolic activity associated with tumors, making it a promising candidate for further development as an imaging agent .

Anticancer Properties

Research has indicated that TPP-HN may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. This mechanism is crucial as many cancer therapies aim to exploit the unique metabolic pathways present in cancer cells.

Imaging Applications

TPP-HN's ability to selectively target tumor cells makes it a valuable tool in molecular imaging. Its use as a probe allows for the visualization of tumors with greater specificity compared to conventional methods. This characteristic is particularly important for early detection and monitoring of cancer progression.

Case Studies

  • Study on Tumor Imaging : A study published in Cancer Research evaluated TPP-HN's effectiveness as an imaging agent in xenograft models. The findings demonstrated that TPP-HN provided clearer images of tumor locations compared to standard imaging techniques, enhancing the accuracy of tumor detection .
  • Apoptosis Induction : Another study investigated the apoptotic effects of TPP-HN on various cancer cell lines. The results indicated a significant increase in apoptosis markers when treated with TPP-HN, suggesting its potential role as an anticancer agent .

Data Summary

Property Value
Molecular FormulaC44H35O4PC_{44}H_{35}O_{4}P
Molecular Weight658.72 g/mol
Mechanism of ActionTumor accumulation
Potential ApplicationsImaging agent, Anticancer

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